N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]-2-methylpropanamide
Description
N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]-2-methylpropanamide is a synthetic organic compound characterized by a 1,1-dioxo-thiomorpholine core linked to a 2-methylpropanamide group via a methylene bridge. The 2-methylpropanamide (isobutyramide) substituent may enhance solubility and metabolic stability.
Properties
Molecular Formula |
C9H18N2O3S |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
N-[(1,1-dioxo-1,4-thiazinan-2-yl)methyl]-2-methylpropanamide |
InChI |
InChI=1S/C9H18N2O3S/c1-7(2)9(12)11-6-8-5-10-3-4-15(8,13)14/h7-8,10H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
ZMJKCWMQMDRYKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCC1CNCCS1(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]-2-methylpropanamide typically involves the reaction of thiomorpholine with appropriate reagents to introduce the dioxo group and the propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to ensure consistent quality and scalability while minimizing environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiomorpholine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Thiomorpholine Derivatives
- Compound from : 2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-(1H-indol-3-yl)-N-[(pyridin-2-yl)methyl]propanamide (CAS: 478040-54-9)
- Structural Differences : The thiomorpholine substituent is at the 4-position, coupled with an indole and pyridinylmethyl group.
- Functional Implications : The indole moiety may enhance CNS penetration or serotonin receptor interactions, while the pyridinylmethyl group could influence bioavailability. The target compound’s 2-position substitution might alter steric hindrance or binding pocket compatibility .
MCHR1 Antagonist (SNAP 94847)
- Structure: N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide Key Similarity: Shares the 2-methylpropanamide group, critical for metabolic stability. Functional Data: Demonstrated efficacy in murine anxiety/depression models via melanin-concentrating hormone receptor 1 (MCHR1) antagonism. This highlights the role of the amide group in CNS-targeted activity .
Oligonucleotide Intermediate (Compound 25 from )
- Structure: N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-({bis(propan-2-yl)aminophosphanyl}sulfanyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide Role of 2-Methylpropanamide: Acts as a protecting group for purine bases during oligonucleotide synthesis. The amide group may stabilize intermediates against enzymatic degradation .
Pharmacological and Functional Comparisons
Table 1: Key Pharmacological and Structural Features
Key Observations:
- 2-Methylpropanamide Ubiquity : This group is recurrent in diverse applications, from CNS drugs () to oligonucleotide intermediates (), suggesting its versatility in enhancing stability and solubility.
- Thiomorpholine vs. Piperidine/Purine Cores : The thiomorpholine ring’s sulfonyl groups may improve solubility compared to piperidine () or purine () cores, but its positioning (2- vs. 4-) impacts steric and electronic properties .
Insights:
- Synthetic Challenges : The target compound’s synthesis likely involves thiomorpholine functionalization and amide coupling, analogous to ’s use of 5-ethylthio-1H-tetrazole (ETT) for activation .
- Analytical Consistency : LC/MS and NMR are standard for confirming purity and structure, as seen in and .
Biological Activity
N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]-2-methylpropanamide is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a thiomorpholine ring, which contributes to its biological properties. The presence of the dioxo group enhances its reactivity and potential for interaction with biological targets.
Research indicates that compounds similar to this compound may act through various mechanisms, including:
- Inhibition of Protein Interactions : The compound may function as a targeted covalent binder to proteins, potentially altering their activity and influencing cellular pathways .
- Modulation of Enzyme Activity : It is hypothesized that the compound could inhibit specific enzymes involved in metabolic processes, although detailed studies are required to confirm these effects.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer Potential | Preliminary studies suggest potential efficacy against certain cancer cell lines. |
| Antimicrobial Properties | Exhibits activity against various bacterial strains, indicating potential as an antibiotic. |
| Cytotoxicity | Shows selective cytotoxic effects in vitro on specific tumor cell lines. |
1. Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability in a dose-dependent manner, particularly in breast cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
2. Antimicrobial Efficacy
In another study, the compound was tested against several bacterial strains, including E. coli and Staphylococcus aureus. The results demonstrated notable antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Research Findings
Recent research has highlighted the following findings regarding the compound's biological activity:
- Target Identification : Ongoing studies aim to identify specific protein targets that interact with this compound, which could elucidate its mechanism of action further.
- Synergistic Effects : Preliminary data suggest that when used in combination with other therapeutic agents, this compound may enhance the efficacy of treatments for resistant bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
